synthesis and characterization of 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
synthesis and characterization of 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
An In-Depth Technical Guide to the Synthesis and Characterization of 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds, drawing considerable attention in medicinal chemistry due to their wide range of pharmacological activities.[1] This guide provides a comprehensive technical overview of the synthesis and characterization of a specific analogue, 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid. We will explore a validated synthetic pathway, delve into the underlying reaction mechanism, and present a detailed protocol for its characterization using modern analytical techniques. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel heterocyclic entities and for professionals in drug discovery and development.
Introduction: The Significance of the Cinnoline Scaffold
Cinnoline (1,2-diazanaphthalene) is a bicyclic aromatic heterocycle first synthesized by V. Richter in 1883.[1] The core structure, an isostere of quinoline and isoquinoline, is a privileged scaffold in medicinal chemistry. The incorporation of the pyridazine ring fused to a benzene moiety imparts unique electronic and steric properties, leading to a diverse array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2]
The title compound, 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid, is a functionalized derivative poised for further chemical modification. The carboxylic acid at the 3-position provides a synthetic handle for amide coupling or other transformations, while the 4-oxo group (existing in tautomeric equilibrium with a 4-hydroxy group) and the chloro-substituent at the 7-position modulate the molecule's physicochemical properties and biological target interactions. This guide focuses on the practical aspects of its preparation and rigorous structural confirmation.
Synthesis of 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
The most direct and historically significant route to 4-hydroxycinnoline-3-carboxylic acids is the Richter cinnoline synthesis.[3][4][5][6] This method involves the intramolecular cyclization of a suitably substituted o-alkynylbenzenediazonium salt. The "4-oxo" nomenclature refers to the keto tautomer of the resulting 4-hydroxycinnoline.
Synthetic Strategy: The Richter Cinnoline Synthesis
The strategy hinges on the diazotization of an ortho-aminoarylpropiolic acid, which, upon gentle warming, undergoes an intramolecular cyclization to yield the target cinnoline ring system. The key precursor for our target molecule is (2-amino-4-chlorophenyl)propiolic acid.
Caption: Synthetic workflow for the Richter synthesis of the title compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on the principles of the Richter synthesis. Researchers should perform their own optimization.
Materials:
-
(2-Amino-4-chlorophenyl)propiolic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
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Ethanol
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Standard laboratory glassware, magnetic stirrer, and ice bath.
Procedure:
-
Suspension Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and thermometer, suspend 10.0 g of (2-amino-4-chlorophenyl)propiolic acid in 100 mL of deionized water.
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Acidification: Cool the suspension to 0-5 °C using an ice-salt bath. Slowly add 15 mL of concentrated hydrochloric acid while maintaining the temperature below 5 °C. Stir vigorously for 15 minutes to form the amine hydrochloride salt.
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Diazotization: Prepare a solution of 4.0 g of sodium nitrite in 20 mL of cold deionized water. Add this solution dropwise to the stirred suspension over 30 minutes, ensuring the reaction temperature does not exceed 5 °C. The formation of the diazonium salt is often indicated by a slight color change.
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Reaction Monitoring: After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. The presence of excess nitrous acid can be tested with starch-iodide paper (a positive test turns the paper blue/black).
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Cyclization: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 2-4 hours. The cyclization is typically accompanied by the evolution of gas and the formation of a precipitate.
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Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
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Purification: Wash the crude product thoroughly with several portions of cold deionized water to remove inorganic salts, followed by a wash with cold ethanol to remove unreacted starting material and organic impurities.
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Drying: Dry the purified solid in a vacuum oven at 60-70 °C to a constant weight. The product, 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid, should be obtained as a pale yellow or off-white solid.
Reaction Mechanism
The causality behind this synthesis involves two classical organic reactions:
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Diazotization: The primary aromatic amine is converted into a diazonium salt by reaction with nitrous acid (HONO), which is generated in situ from sodium nitrite and a strong acid like HCl. The diazonium group (-N₂⁺) is an excellent leaving group.
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Intramolecular Cyclization: The highly reactive diazonium salt intermediate undergoes an intramolecular electrophilic attack. The electron-rich alkyne group attacks the carbon atom bearing the diazonium group, leading to ring closure. This is followed by tautomerization of the initially formed 4-hydroxycinnoline to the more stable 4-oxo tautomer.
Characterization and Structural Elucidation
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following methods provide a self-validating system for structural verification.
Spectroscopic Analysis
Infrared (IR) Spectroscopy IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule.[7] The spectrum is expected to show characteristic absorption bands.
| Functional Group | **Expected Absorption Range (cm⁻¹) ** | Significance |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (very broad) | Confirms the presence of the carboxylic acid dimer, often overlapping with C-H stretches.[8] |
| C-H Stretch (Aromatic) | 3100 - 3000 | Indicates the aromatic benzene ring. |
| C=O Stretch (Carboxylic Acid) | 1725 - 1700 | Characteristic absorption for a carboxylic acid carbonyl. |
| C=O Stretch (Amide/Lactam) | 1680 - 1650 | Indicates the 4-oxo group of the cinnoline ring. |
| C=C Stretch (Aromatic) | 1600 - 1450 | Multiple bands confirming the aromatic system. |
| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Confirms the C-O bond of the carboxylic acid. |
| C-Cl Stretch | 850 - 550 | Indicates the presence of the chloro-substituent. |
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The expected chemical shifts are influenced by the electron-withdrawing effects of the chloro, carbonyl, and carboxylic acid groups.
¹H NMR (Proton NMR)
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Aromatic Protons (3H): The three protons on the benzene ring (H-5, H-6, H-8) will appear in the aromatic region (δ 7.5-8.5 ppm). Their splitting patterns will be complex due to spin-spin coupling. H-8 is expected to be the most deshielded due to its proximity to the ring nitrogen and carbonyl group. H-5 will likely appear as a doublet, and H-6 as a doublet of doublets.
-
Carboxylic Acid Proton (1H): A very broad singlet appearing far downfield (δ > 12.0 ppm), which is exchangeable with D₂O.
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N-H Proton (1H): A broad singlet, typically in the δ 11.0-13.0 ppm range, also exchangeable with D₂O.
¹³C NMR (Carbon NMR)
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Carbonyl Carbons (2C): Two signals are expected in the downfield region (δ 160-180 ppm) corresponding to the carboxylic acid carbon and the C4-oxo carbon.
-
Aromatic/Heteroaromatic Carbons (7C): Signals for the remaining seven carbons of the bicyclic system will appear in the δ 110-150 ppm range. The carbon attached to the chlorine (C-7) and the carbons adjacent to the nitrogen atoms (C-8a, C-4a) will have distinct chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition.
-
Molecular Formula: C₉H₅ClN₂O₃
-
Molecular Weight: 224.60 g/mol
-
Expected Ion Peak: In high-resolution mass spectrometry (HRMS), the exact mass would be calculated. In standard ESI-MS, one would look for the protonated molecular ion [M+H]⁺ at m/z 225.
-
Isotopic Pattern: A crucial diagnostic feature will be the isotopic pattern for chlorine. Two peaks will be observed for the molecular ion: one for the ³⁵Cl isotope (M+) and another for the ³⁷Cl isotope (M+2) in an approximate intensity ratio of 3:1, which is a definitive confirmation of the presence of one chlorine atom.[9]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) Reversed-phase HPLC (RP-HPLC) is the method of choice for assessing the purity of the final product.[7] A C18 column with a mobile phase consisting of an acetonitrile/water gradient containing a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) is typically effective. Purity is determined by integrating the peak area of the main product relative to the total peak area at an appropriate UV wavelength (e.g., 254 nm).
Applications and Future Directions
7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is not merely a synthetic target but a versatile building block for drug discovery. Its carboxylic acid moiety is readily converted into a wide range of amides, esters, and other derivatives, allowing for the systematic exploration of structure-activity relationships (SAR).[10][11] The cinnolone core itself is a known pharmacophore, and modifications at the N1 position or further substitutions on the benzene ring can be explored to develop novel therapeutic agents targeting a variety of diseases.
References
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Wikipedia. Cinnoline. [Link]
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Vikas, et al. (2009). Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. Journal of Pharmaceutical Negative Results. [Link]
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ResearchGate. von Richter Cinnoline Synthesis. [Link]
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Wiley Online Library. von Richter (Cinnoline) Synthesis. Comprehensive Organic Name Reactions and Reagents. [Link]
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Journal of Pharmaceutical Negative Results. (2022). A Comprehensive Review On Cinnoline Derivatives. [Link]
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Barber, H. J., & Lunt, E. (1961). A New Cinnoline Synthesis. Part II. Synthesis of 1-Substituted 4-Cinnolone-3-carboxylic Acids. Journal of the Chemical Society, 1187-1192. [Link]
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Pintilie, L., et al. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 61(8), 745-748. [Link]
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Muccioli, G., et al. (2010). Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB2-Selective Cannabinoid Receptor Ligands. Journal of Medicinal Chemistry, 53(8), 3366-3378. [Link]
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Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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Nishimura, Y., et al. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 23(12), 1358-1363. [Link]
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Martínez, R., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1847. [Link]
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